molecular formula C11H14O2 B166486 4-tert-Butylbenzoic acid CAS No. 98-73-7

4-tert-Butylbenzoic acid

Cat. No.: B166486
CAS No.: 98-73-7
M. Wt: 178.23 g/mol
InChI Key: KDVYCTOWXSLNNI-UHFFFAOYSA-N
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Description

4-tert-Butylbenzoic acid is an organic compound with the molecular formula C₁₁H₁₄O₂. It is a derivative of benzoic acid where a tert-butyl group is substituted at the para position of the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoic acid is typically synthesized through the liquid-phase air oxidation of 4-tert-butyltoluene. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The tert-butyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Derivatives such as 4-tert-Butylbenzaldehyde.

    Reduction: Products like 4-tert-Butylbenzyl alcohol.

    Substitution: Halogenated or nitrated derivatives depending on the substituent used.

Scientific Research Applications

4-tert-Butylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

4-tert-Butylbenzoic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

Uniqueness:

Properties

IUPAC Name

4-tert-butylbenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVYCTOWXSLNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10196-68-6 (barium salt), 16518-26-6 (potassium salt), 17264-53-8 (hydrochloride salt), 4067-14-5 (aluminum salt), 4980-54-5 (zinc salt), 52509-83-8 (magnesium salt), 52509-84-9 (calcium salt)
Record name p-tert-Butylbenzoic acid
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DSSTOX Substance ID

DTXSID0040703
Record name 4-tert-Butylbenzoic acid
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Molecular Weight

178.23 g/mol
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Colorless or white solid; [CHEMINFO] Beige chips or powder; [MSDSonline]
Record name Benzoic acid, 4-(1,1-dimethylethyl)-
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Flash Point

158 °C
Record name 4-tert-Butylbenzoic acid
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL & BENZENE
Record name P-TERT-BUTYLBENZOIC ACID
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Vapor Pressure

0.000636 [mmHg]
Record name 4-tert-Butylbenzoic acid
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Color/Form

NEEDLES FROM DILUTE ALCOHOL

CAS No.

98-73-7
Record name 4-tert-Butylbenzoic acid
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Record name p-tert-Butylbenzoic acid
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Record name 4-tert-Butylbenzoic acid
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Melting Point

164.5-165.5 °C
Record name P-TERT-BUTYLBENZOIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
5 g
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solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.49 grams (10 millimoles) of 4-t-butyl-1-methylbenzene, 0.16 gram (1 millimole) of N-hydroxyphthalimide and 0.018 gram (0.05 millimole) of acetylacetonatocobalt(III) Co(AA)3, and the resultant mixture was stirred in an oxygen atmosphere at 100° C. for 6 hours. With a transformation rate of 95%, 4-t-butyl-1-methylbenzene was transformed into 4-t-butylbenzoic acid (yield 88%).
[Compound]
Name
resultant mixture
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reactant
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0 (± 1) mol
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Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
0.16 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(AA)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Analogously to Example 1, 300 g of p-tert-butyltoluene (93.3% pure) was oxidized in the presence of 50 g of acetic acid, 3 g of cobalt acetate tetrahydrate and 1.5 g of sodium bromide at 25 bar and 115°-135° C. by passing air through it to produce a gas exhaust rate of 1.5 liters per minute. The oxygen absorption ended after a reaction period of 300 minutes; then 450 g of 74.5% acetic acid was added, the dilute reaction mixture was cooled with stirring to room temperature and filtered, and the crystallizate was washed with 450g of 70% acetic acid. 311.5 g of p-tert-butylbenzoic acid resulted, in the form of white crystals of a purity of 99.6 percent by weight as determined by gas chromatography, with a terephthalic acid content of 0.16%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
1.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A high purity 4,4′-isopropylidine-bis-(2,6-dibromophenol) characterised by ionic bromides less than 10 ppm, colour in alkaline solution from 60-100 HU, HPLC purity about 99.9%, APHA of 20% MeOH solution less than 10.0 HU, Fe less than 1.0 ppm, turbidity of 20% MeOH solution less than 5 NTU, pH of 10% slurry 6.0-7.0, size of the crystal particles, 250 to 280 microns with angle of repose lower than 30°. The product is produced by reacting Bisphenol-A with bromine in a “water-immiscible” polar solvent in the presence of hydrogen peroxide, aging the reaction products after the reaction, eliminating the excess bromine by reducing agents, washing the product layer with a combination of anionic surfactant, alkali, reducing agent and demineralised water under controlled pH conditions, partially distilling the organic solvent chilling the medium containing the product, filtering the crude product, boiling the crude product with alkali, reducing agent and demineralised water, filtering the TBBA, washing the product with demineralised water and drying to obtain the final high purity TBBA with high yield.
[Compound]
Name
4,4′-isopropylidine-bis-(2,6-dibromophenol)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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[Compound]
Name
bromides
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A mixture of 0.445 g of 4-t-butyltoluene, 0.016 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to 4-t-butyltoluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4 H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 2 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield 4-t-butylbenzoic acid and 4-t-butylbenzaldehyde in 97% and 1% yields, respectively, at 100% conversion of 4-t-butyltoluene.
Quantity
0.445 g
Type
reactant
Reaction Step One
Quantity
0.016 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.004 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-tert-butylbenzoic acid?

A1: this compound has the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, this compound and its derivatives have been characterized using various spectroscopic techniques including 1H NMR, 13C NMR, IR, and mass spectroscopy. [, , , , , , , , , , , , , , , , , , , , , , , ] These studies provide detailed information on the structural features and properties of the compound.

Q3: What are the Abraham model solute descriptors for this compound and how are they determined?

A3: The Abraham model solute descriptors for this compound have been determined from experimental solubility data in various organic mono-solvents. [, , , , , , , , ] These descriptors provide valuable insights into the compound's solubility behavior and its interactions with different solvents.

Q4: How stable is this compound under various conditions?

A4: While specific stability studies under various conditions are limited in the provided research, this compound's use in diverse applications suggests general stability. Its incorporation into polymers [, ] and its use in high-temperature reactions [] demonstrate its resilience under specific conditions.

Q5: What are some applications of this compound in materials science?

A5: this compound is utilized in the preparation of flame-retardant PVC cable material, enhancing its tensile strength, heat resistance, and fire resistance. [] It also serves as a ligand in the synthesis of lanthanide-titanium oxo cluster-polymer composites, improving their solubility and adhesion to substrates for potential luminescent material applications. []

Q6: How does this compound contribute to the properties of lanthanide-titanium oxo cluster-polymer composites?

A6: By acting as a ligand in lanthanide-titanium oxo cluster-polymer composites, this compound enhances their solubility and adhesion to substrates. This is particularly important for applications in luminescent materials. []

Q7: Does this compound exhibit any catalytic properties?

A7: While this compound itself is not a catalyst in the provided research, it plays a crucial role in the synthesis of heterometallic lanthanide-titanium oxo clusters, which exhibit promising catalytic activity in photoelectrochemical water oxidation. []

Q8: How is this compound used in the synthesis of water oxidation catalysts?

A8: this compound acts as a ligand in the synthesis of heterometallic lanthanide-titanium oxo clusters, forming stable compounds that demonstrate high efficiency as catalysts in photoelectrochemical water oxidation. []

Q9: Have there been any computational studies conducted on this compound?

A9: Yes, computational studies using density functional theory (DFT) at the B3LYP level with 6-31+G(d,p) or 6-311+G(3df,2pd) basis sets have been employed to investigate the structure and ionization of this compound and its isomer, 2-tert-butylbenzoic acid. [] These studies provided valuable insights into the steric effects and their influence on the acidity of these compounds.

Q10: How do structural modifications of this compound affect its properties?

A10: Research indicates that modifying the substituents on the benzene ring of this compound can significantly impact its properties. For instance, incorporating electron-donating groups like methoxy (-OCH3) or tert-butyl (-C(CH3)3) at the para position can lead to variations in fluorescence lifetime and quantum yield when used as ligands in silicon phthalocyanine bis-esters. [] Additionally, changing the position of the tert-butyl group from the para to the ortho position influences the compound's acidity due to steric effects and resonance inhibition. []

Q11: Are there any known formulation strategies to improve the stability, solubility, or bioavailability of this compound?

A11: While the provided research doesn't delve into specific formulation strategies for this compound, its use in various applications suggests it can be formulated effectively. Its incorporation into polymers and formation of stable complexes with metal ions demonstrate its potential for diverse formulations.

Q12: What is the toxicological profile of this compound?

A12: While the provided research primarily focuses on the chemical and material science aspects of this compound, one study mentions that it can cause testicular degeneration in rats at pharmacologically active doses. [] This finding highlights the importance of considering potential toxicity and conducting further research to fully understand the safety profile of this compound.

Q13: What analytical methods are commonly employed to characterize and quantify this compound?

A13: Various analytical techniques, including NMR spectroscopy, IR spectroscopy, mass spectrometry, and gas chromatography-mass spectrometry (GC-MS), have been utilized to characterize and quantify this compound in different studies. [, , , , , , , , , , , , , , , , , , , , , , , ] These methods provide valuable information on the compound's structure, purity, and presence in various matrices.

Q14: How is this compound analyzed in complex matrices like honey?

A14: To determine this compound in complex matrices like honey, researchers have employed capillary electrophoresis coupled with electrospray ionization mass spectrometry (CZE-ESI-MS) combined with sample treatment techniques like restricted access material and polymeric sorbent for solid-phase extraction (SPE). This method allows for the identification and quantification of the compound at trace levels in complex matrices. []

Q15: What is known about the dissolution and solubility of this compound in various media?

A15: Several studies have investigated the solubility of this compound in a range of organic solvents. [, , , , , , , , ] This research has led to the development of Abraham model correlations that can predict the solubility of the compound in different solvents based on its molecular properties and the characteristics of the solvent.

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